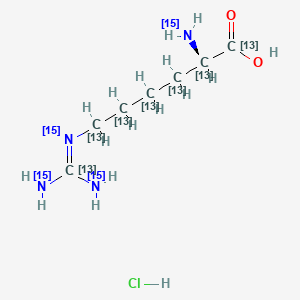
Levocabastine-d4 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levocabastine-d4 (hydrochloride) is a deuterated form of levocabastine, a selective second-generation histamine H1 receptor antagonist. It is primarily used for the treatment of allergic conjunctivitis and rhinitis. The deuterated form, Levocabastine-d4, is often used in scientific research to study the pharmacokinetics and metabolism of levocabastine due to its stable isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Levocabastine-d4 (hydrochloride) involves multiple steps, starting from commercially available and optically pure epoxide. The process includes the preparation of key intermediates through chiral resolution, deprotection by electrolysis, and coupling of piperidine and ketone by reductive amination . The overall yield of the synthesis is approximately 14.2%, with a purity greater than 99.5% .
Industrial Production Methods
Industrial production of Levocabastine-d4 (hydrochloride) follows a practical and sustainable method that avoids chromatographic purification. This method ensures high purity and yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Levocabastine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties.
科学的研究の応用
Levocabastine-d4 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and pharmacokinetics of levocabastine.
Biology: Employed in studies to understand the interaction of histamine H1 receptors with various ligands.
Medicine: Investigated for its potential therapeutic effects in treating allergic conditions.
Industry: Utilized in the development of new antihistamine drugs and formulations
作用機序
Levocabastine-d4 (hydrochloride) exerts its effects by selectively binding to histamine H1 receptors, thereby preventing histamine from binding and activating these receptors. This inhibition reduces the symptoms of allergic reactions, such as itching, redness, and swelling. Additionally, Levocabastine-d4 also binds to neurotensin 2 receptors, acting as a neurotensin agonist, which can induce analgesia .
類似化合物との比較
Similar Compounds
Levocabastine: The non-deuterated form, used for similar therapeutic purposes.
Azelastine: Another second-generation antihistamine used for allergic rhinitis and conjunctivitis.
Olopatadine: A selective H1 receptor antagonist used in the treatment of allergic conjunctivitis.
Uniqueness
Levocabastine-d4 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
特性
分子式 |
C26H30ClFN2O2 |
|---|---|
分子量 |
461.0 g/mol |
IUPAC名 |
(3S,4R)-1-[4-cyano-2,2,6,6-tetradeuterio-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19-,23?,25?,26-;/m1./s1/i11D2,12D2; |
InChIキー |
OICFWWJHIMKBCD-ZHGAKKSHSA-N |
異性体SMILES |
[2H]C1(CC(CC(C1N2CC[C@@]([C@@H](C2)C)(C3=CC=CC=C3)C(=O)O)([2H])[2H])(C#N)C4=CC=C(C=C4)F)[2H].Cl |
正規SMILES |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


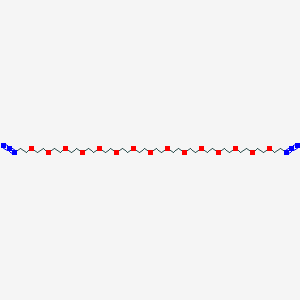
![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
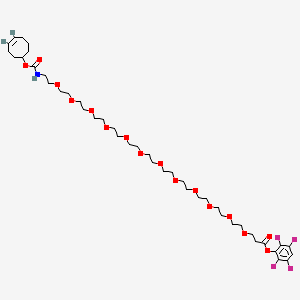
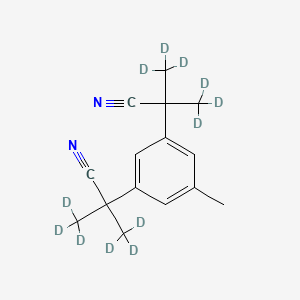
![(2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423698.png)
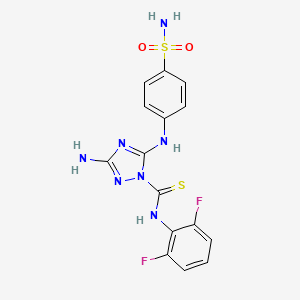
![N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B12423702.png)
![(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine](/img/structure/B12423703.png)
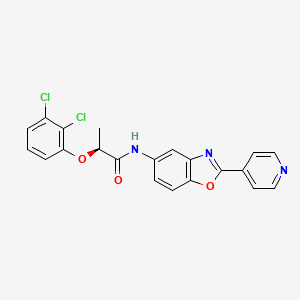
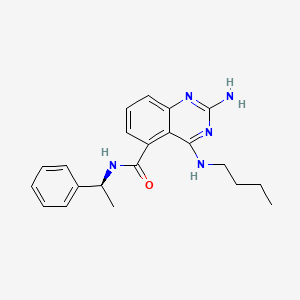
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B12423718.png)
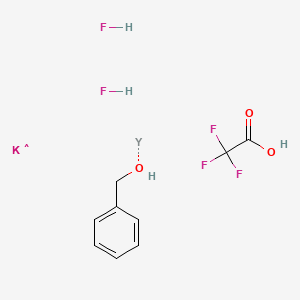
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)
